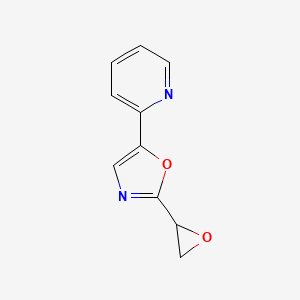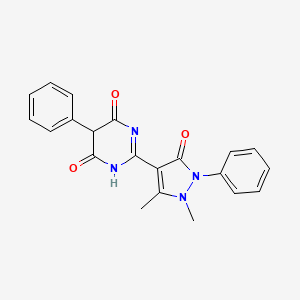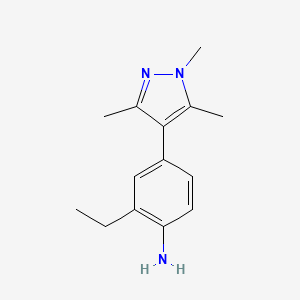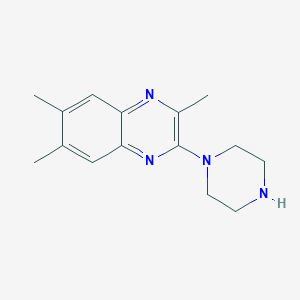
N-(isoquinolin-8-ylmethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isoquinolin-8-ylmethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an isoquinoline moiety via a methylamine linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-8-ylmethyl)cyclopropanamine typically involves the formation of the isoquinoline ring followed by the attachment of the cyclopropanamine group. One common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using metal-catalyzed reactions. Efficient one-pot synthesis methods, such as the condensation of aryl ketones and hydroxylamine followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne, are also employed .
Análisis De Reacciones Químicas
Types of Reactions
N-(isoquinolin-8-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
N-(isoquinolin-8-ylmethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(isoquinolin-8-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. For example, as an LSD1 inhibitor, it binds to the enzyme’s active site, preventing the demethylation of histone proteins and thereby affecting gene expression . This interaction can lead to changes in cellular processes and has potential therapeutic implications.
Comparación Con Compuestos Similares
Similar Compounds
- N-(quinolin-8-ylmethyl)cyclopropanamine
- N-(quinolin-8-ylmethyl)cyclopropanamine derivatives
Uniqueness
N-(isoquinolin-8-ylmethyl)cyclopropanamine is unique due to its specific structural configuration, which combines the properties of both the isoquinoline and cyclopropane moieties. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C13H14N2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
N-(isoquinolin-8-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C13H14N2/c1-2-10-6-7-14-9-13(10)11(3-1)8-15-12-4-5-12/h1-3,6-7,9,12,15H,4-5,8H2 |
Clave InChI |
LAIVKLGPOANIJE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCC2=CC=CC3=C2C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)


![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
![8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B13877102.png)


![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)
![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)

